Cytotoxicity and Nephrotoxicity Reduction Relative to Polymyxin B
PMBN exhibits dramatically reduced cytotoxicity compared to the parent compound polymyxin B. In vitro, PMBN was approximately 100-fold less toxic to K562 human leukemia cells than polymyxin B [1]. In vivo, at doses of 1.5 and 3.0 mg/kg, PMBN did not exhibit the neuromuscular blocking, neurotoxic, or nephrotoxic effects observed with polymyxin B sulfate [2]. Mass spectrometry imaging revealed that while nephrotoxic polymyxin B and colistin preferentially accumulate in the renal cortical region, the less nephrotoxic PMBN was more uniformly distributed throughout the kidney [3]. In contrast, newer nonapeptide derivatives NAB739 and NAB741 showed 8- to 32-fold lower toxicity than polymyxin B in renal proximal tubular cells (LLC-PK1), but PMBN remains the established benchmark for minimal toxicity in permeabilizer studies [4].
| Evidence Dimension | Cytotoxicity and nephrotoxicity |
|---|---|
| Target Compound Data | ~100-fold less toxic to K562 cells than PMB; no neuro/nephrotoxicity at 1.5-3.0 mg/kg in vivo |
| Comparator Or Baseline | Polymyxin B: baseline toxicity; NAB739/NAB741: 8-32 fold less toxic than PMB |
| Quantified Difference | 100-fold (PMBN vs. PMB in vitro); 8-32 fold (NAB739/NAB741 vs. PMB) |
| Conditions | K562 cell line; in vivo mouse model; porcine renal proximal tubular LLC-PK1 cells |
Why This Matters
This differential toxicity profile enables PMBN's use as a safe outer membrane permeabilizer in cellular and in vivo models without confounding nephrotoxic effects, unlike polymyxin B, while newer analogs show improved but distinct toxicity characteristics relevant to clinical development rather than fundamental research.
- [1] Viljanen P, Vaara M. In vitro cytotoxicity and antibiotic activity of polymyxin B nonapeptide. Antimicrob Agents Chemother. 1986; [Abstract]. View Source
- [2] Danner RL, Joiner KA, Rubin M, Patterson WH, Johnson N, Ayers KM, et al. Purification, toxicity, and antiendotoxin activity of polymyxin B nonapeptide. Antimicrob Agents Chemother. 1989;33(9):1428-1434. View Source
- [3] Nilsson A, Goodwin RJ, Swales JG, Gallagher R, Shankaran H, Sathe A, et al. Investigating Nephrotoxicity of Polymyxin Derivatives by Mapping Renal Distribution Using Mass Spectrometry Imaging. Chem Res Toxicol. 2015;28(9):1823-1830. View Source
- [4] Vaara M. Novel polymyxin derivatives are less cytotoxic than polymyxin B to renal proximal tubular cells. Peptides. 2012;35(2):248-252. View Source
